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Compound of Interest

Compound Name: Losartan impurity 21-d4

Cat. No.: B12415236 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Losartan is an angiotensin II receptor blocker widely used in the treatment of hypertension.

During its synthesis and storage, various impurities can arise, which may pose a risk to patient

safety. Regulatory bodies such as the US FDA and EMA have set stringent limits for the

presence of potentially mutagenic impurities like nitrosamines and azido compounds in

pharmaceutical products. This application note presents a detailed, robust, and sensitive Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous

quantification of critical Losartan impurities.

Two primary classes of impurities are of concern: nitrosamine impurities (such as NDMA,

NDEA, and NMBA) and azido impurities (including AZBT and AZBC).[1][2] This document

provides comprehensive protocols for the analysis of these impurities in both Losartan drug

substance (API) and drug product, ensuring compliance with regulatory standards.

Experimental Protocols
Sample Preparation
a) Drug Substance (API)

Accurately weigh 100 mg of the Losartan Potassium API into a 15 mL centrifuge tube.[2][3]
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Add 10 mL of a methanol:water (5:95, v/v) solution. For azido impurities, a water:acetonitrile

(20:80, v/v) diluent can be used.[1][3]

For nitrosamine analysis, add an internal standard (e.g., 50 ng of NDMA-d6, NDEA-d4,

NMBA-d3 mixture to achieve a 5 ng/mL concentration).[3]

Vortex the sample for 2 minutes, followed by sonication for 15 minutes to ensure complete

dissolution.[3]

Centrifuge the solution at 9,000 rpm for 15 minutes.[3]

Filter the supernatant through a 0.22 µm nylon syringe filter into an LC-MS vial for analysis.

[3]

b) Drug Product (Tablets)

Crush a Losartan tablet (e.g., 100 mg) into a fine powder.[3]

Follow the same procedure as for the Drug Substance (API) from step 1 onwards.[3]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Conditions
The following tables outline the optimized parameters for the LC-MS/MS analysis of

nitrosamine and azido impurities.

Table 1: Liquid Chromatography Parameters
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Parameter Nitrosamine Impurities Azido Impurities

LC System
ACQUITY UPLC I-Class or

equivalent

Nexera X3 LC system or

equivalent[1]

Column

Atlantis Premier BEH C18 AX

(2.1 x 100 mm, 1.7 µm) or

Zorbax Eclipse Plus Phenyl-

Hexyl, RRHD (2.1 x 100mm

1.8µm)[2][3]

Shim-pack GIST C18 (3.0 I.D.

x 100 mm, 3 µm)[1]

Column Temp. 40 °C[1][2] 40 °C[1]

Mobile Phase A 0.2% Formic acid in water[2] 0.1% Formic acid in water[1]

Mobile Phase B Methanol[2]
0.1% Formic acid in 95%

acetonitrile[1]

Flow Rate 0.4 mL/min[1] 0.4 mL/min[1]

Injection Vol. 20 µL[2] 5 µL[1]

Gradient

A suitable gradient to separate

impurities from the main

Losartan peak.

A suitable gradient to ensure

separation of the four azido

impurities.[1]

Table 2: Mass Spectrometry Parameters
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Parameter Nitrosamine Impurities Azido Impurities

MS System

Xevo TQ-S micro or Agilent

6470 Triple Quadrupole

LC/MS[2][3]

LCMS-8050 Triple Quadrupole

Mass Spectrometer[1]

Ionization Mode APCI, Positive[2][3] ESI, Positive[1]

Acquisition
Dynamic Multiple Reaction

Monitoring (dMRM)[2]

Multiple Reaction Monitoring

(MRM)

Nebulizing Gas - 3 L/min[1]

Heating Gas - 10 L/min[1]

Interface Temp. - 300 °C[1]

Desolvation Line - 250 °C[1]

Heat Block Temp. - 400 °C[1]

Data Analysis and Quantification
Calibration Curve: Prepare a series of calibration standards by diluting a stock mixture of the

impurities. For nitrosamines, a typical range is 0.5 to 100 ng/mL. For azido impurities, a

range of 0.5 to 50 ng/mL is common.[1][3]

Quantification: The concentration of each impurity in the samples is determined by

interpolating from the linear regression of the calibration curve, plotting the peak area ratio of

the analyte to the internal standard against the concentration.

Quantitative Data Summary
The developed LC-MS/MS method demonstrates excellent performance for the quantification

of Losartan impurities, meeting the stringent requirements of regulatory agencies.

Table 3: Method Performance for Nitrosamine Impurities
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Impurity
Linearity
Range (ng/mL)

R² LOQ (ng/mL) Recovery (%)

NDMA 0.5 - 100[3] >0.997[3] 0.5[3] 70.7 - 88[3]

NDEA 0.5 - 100[3] >0.997[3] 0.5[3] 85.3 - 105.3[3]

NMBA 1 - 100[3] >0.997[3] 0.5[3] 89.3 - 116.0[3]

Table 4: Method Performance for Azido Impurities

Impurity
Linearity
Range (ng/mL)

R² LOQ (ng/mL) Recovery (%)

AZBT 0.5 - 50[1] >0.99[1] 0.03 - 0.5[1] 84 - 116[1]

AZBC 0.5 - 50[1] >0.99[1] 0.03 - 0.5[1] 84 - 116[1]

AMBBT 0.5 - 50[1] >0.99[1] 0.03 - 0.5[1] 84 - 116[1]

AMBBC 0.5 - 50[1] >0.99[1] 0.03 - 0.5[1] 84 - 116[1]

Visualizations
Experimental Workflow
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Caption: LC-MS/MS Experimental Workflow for Losartan Impurity Analysis.

Method Validation Flowchart
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Caption: Flowchart for the Validation of the Analytical Method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12415236?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The LC-MS/MS method detailed in this application note is a highly sensitive, selective, and

reliable approach for the quantification of nitrosamine and azido impurities in Losartan drug

substance and product. The provided protocols and performance data demonstrate that this

method is suitable for routine quality control and regulatory compliance, ensuring the safety

and efficacy of Losartan medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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